Ethyl 2-fluoro-5-nitrobenzoate

説明

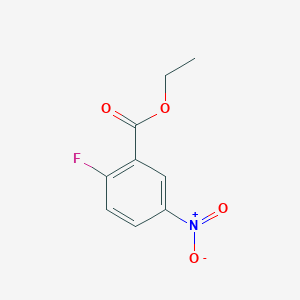

Ethyl 2-fluoro-5-nitrobenzoate (CAS: 367-79-3) is an aromatic ester with the molecular formula C₉H₈FNO₄ (MW: 213.16 g/mol). It features a nitro group at the 5-position and a fluorine atom at the 2-position on the benzene ring, with an ethoxycarbonyl group at the 1-position (Figure 1). This compound is widely utilized in organic synthesis, particularly in the preparation of fluorescent probes for detecting reactive sulfur species (e.g., H₂Sₙ) and as a reagent in asymmetric catalysis . Its reactivity stems from the electron-withdrawing nitro and fluorine groups, which activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions .

特性

IUPAC Name |

ethyl 2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIPWFPJAVYMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510048 | |

| Record name | Ethyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-79-3 | |

| Record name | Ethyl 2-fluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-fluoro-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 2-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

Reduction: Ethyl 2-fluoro-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Ethyl 2-fluoro-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluoro groups.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of ethyl 2-fluoro-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluorine atom also influences the reactivity of the compound by stabilizing the negative charge developed during substitution reactions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Positional Isomers

Ethyl 2-fluoro-5-nitrobenzoate belongs to a family of fluorinated nitrobenzoate esters. Key analogs and their properties are summarized in Table 1 :

Key Observations :

- Electronic Effects : The 2-fluoro-5-nitro substitution pattern in the title compound creates a strong electron-deficient aromatic system, enhancing its susceptibility to SNAr reactions compared to isomers like 4-fluoro-3-nitrobenzoate .

- Steric Effects : Ethyl 2-fluoro-6-nitrobenzoate exhibits reduced reactivity due to steric clashes between the ortho-nitro and fluoro groups, limiting its utility in probe design .

Functional Group Modifications

tert-Butyl 2-Fluoro-5-Nitrobenzoate

This analog replaces the ethyl ester with a tert-butyl group, improving steric protection of the ester moiety. It is used in macrocyclization reactions to synthesize 11- and 12-membered lactams, where its bulkiness prevents premature hydrolysis during SnAr reactions .

Ethyl 4-Nitrobenzoate Derivatives

They are less effective in SNAr-based fluorescent probes but serve as precursors in dye synthesis .

Reactivity in Fluorescent Probes

This compound is a critical component in probes for hydrogen polysulfides (H₂Sₙ). Its mechanism involves:

SNAr Reaction : H₂Sₙ replaces the fluorine atom, forming a thioether intermediate.

Intramolecular Cyclization: Releases a fluorophore (e.g., coumarin or phenothiazine derivatives), enabling fluorescence turn-on .

Comparison with Other Probes :

- ACC-Cl : Uses a chlorinated coumarin instead of 2-fluoro-5-nitrobenzoate. The Cl atom is less reactive than F, leading to slower response times but higher selectivity in biological systems .

- PSP Probe : Incorporates a two-photon fluorophore with the 2-fluoro-5-nitrobenzoate group, enabling near-infrared (NIR) detection of H₂Sₙ during ferroptosis .

生物活性

Ethyl 2-fluoro-5-nitrobenzoate is a compound of interest in medicinal chemistry due to its unique structural features that influence its biological activity. The presence of a nitro group, combined with the fluoro substituent, enhances its potential interactions with biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C9H8FNO4

- Molecular Weight : Approximately 213.16 g/mol

The compound features:

- A fluorine atom that acts as an electron-withdrawing group, potentially enhancing electrophilic character.

- A nitro group that can participate in redox reactions and influence various metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic transformations. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to altered biological functions. This compound may also act as a prodrug, releasing active metabolites upon reduction.

Biological Activity Overview

This compound has been investigated for various biological activities:

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound is hypothesized to inhibit the growth of various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Interaction with metabolic enzymes |

Case Study 1: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects on HCT-116 colorectal cancer cells, this compound showed IC50 values in the low micromolar range. Further analysis revealed that the compound caused G2/M phase arrest, implicating it in cell cycle regulation.

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Redox Activity : The nitro group plays a crucial role in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.

- Enzyme Interactions : Studies suggest that this compound may inhibit key metabolic enzymes, affecting pathways involved in cell proliferation and survival.

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzoate ring significantly influence biological activity, underscoring the importance of molecular design in drug development.

化学反応の分析

Hydrolysis Reactions

Ethyl 2-fluoro-5-nitrobenzoate undergoes hydrolysis under both acidic and basic conditions, yielding 2-fluoro-5-nitrobenzoic acid.

Reaction Conditions and Products

Mechanism :

The ester group undergoes nucleophilic acyl substitution. In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack. In basic conditions, hydroxide ions directly cleave the ester bond.

Research Findings :

-

In vivo studies demonstrate rapid hydrolysis in plasma (t₁/₂ = 2–35 min in rat/human serum) .

-

Hydrolysis rates are pH-dependent, with optimal yields in strongly acidic (pH < 2) or basic (pH > 12) environments.

Reduction of the Nitro Group

The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction conditions.

Reduction Pathways

| Method | Reagents/Catalysts | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C | 25–60°C, 1–3 atm | Ethyl 2-fluoro-5-aminobenzoate | >95% | |

| Chemical reduction | SnCl₂/HCl | Reflux | Ethyl 2-fluoro-5-aminobenzoate | 80–85% |

Mechanism :

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. SnCl₂ reduction involves acidic protonation of the nitro group, forming a nitrenium i

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。